molecular formula C10H15N3O B2651445 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine CAS No. 2308525-14-4

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine

Cat. No. B2651445
CAS RN: 2308525-14-4
M. Wt: 193.25
InChI Key: IQUGNNDVJSMDAA-QMMMGPOBSA-N
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Description

“5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine” is a chemical compound with the CAS Number: 2308525-14-4 . It has a molecular weight of 193.25 . The IUPAC name for this compound is (S)-5-(3-methylmorpholino)pyridin-2-amine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m0/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.25 .

Scientific Research Applications

Applications in Catalysis and Synthesis

Catalytic Methods and Synthesis of Pyridine Derivatives
Pyridines, including structures akin to 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine, are crucial in organic chemistry and drug discovery. Recent advancements detail a catalytic method introducing a methyl group onto the pyridine ring, capitalizing on the interplay between aromatic and non-aromatic properties. This process, notable for using methanol and formaldehyde, expands the possibilities for synthesizing and modifying pyridine derivatives (Grozavu et al., 2020). Additionally, the palladium-catalyzed Suzuki cross-coupling reaction has been harnessed to generate novel pyridine-based derivatives, demonstrating significant potential in creating diverse molecular structures (Ahmad et al., 2017).

Molecular Structure and Biological Activities
The structural versatility of pyridine derivatives, such as those related to this compound, makes them suitable candidates for biological applications. Research has shown that specific pyridine derivatives can exhibit notable biological activities, including anti-thrombolytic and biofilm inhibition properties, highlighting their potential as bioactive molecules (Ahmad et al., 2017).

Chemical Properties and Reactivity

Synthetic Routes and Molecular Properties
The exploration of synthetic routes for compounds structurally similar to this compound reveals a diverse range of chemical reactions and product formations. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related compound, highlights the intricate process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003). Additionally, the creation of Mannich bases from pyridine derivatives, and their subsequent evaluation for anticancer activity, showcases the compound's potential in pharmaceutical applications (Abdo & Kamel, 2015).

Mechanism of Action

The mechanism of action for “5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine” is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGNNDVJSMDAA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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